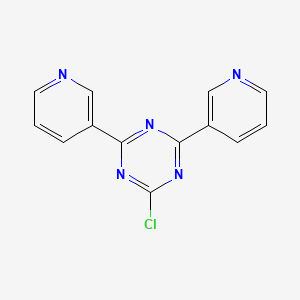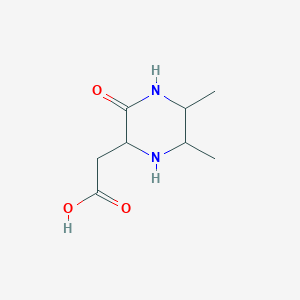![molecular formula C27H58O4Si2 B13963627 Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester CAS No. 53336-13-3](/img/structure/B13963627.png)
Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and a stearate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate typically involves the reaction of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride bonds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silicon-hydride derivatives.
Scientific Research Applications
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound can be used in the study of silicon’s role in biological systems.
Industry: Used in the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate involves its interaction with molecular targets through its silicon atoms and ester group. The silicon atoms can form bonds with other elements, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various molecular pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Similar structure but lacks the stearate ester group.
2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Another silicon-containing compound with a different structural arrangement.
Uniqueness
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl stearate is unique due to the presence of both silicon atoms and a long-chain stearate ester group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
53336-13-3 |
|---|---|
Molecular Formula |
C27H58O4Si2 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
1,3-bis(trimethylsilyloxy)propan-2-yl octadecanoate |
InChI |
InChI=1S/C27H58O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(28)31-26(24-29-32(2,3)4)25-30-33(5,6)7/h26H,8-25H2,1-7H3 |
InChI Key |
FSYBYYSILBLSBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
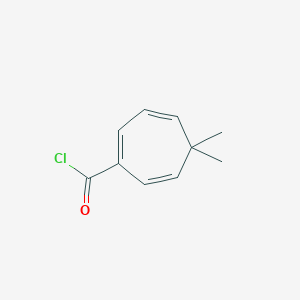
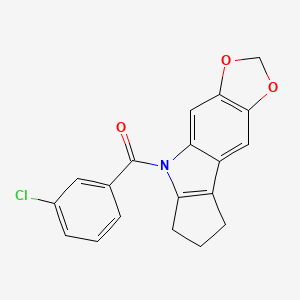
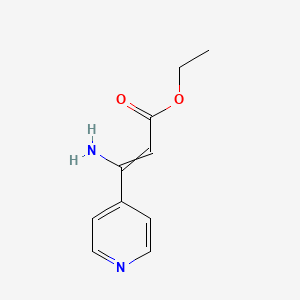
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)


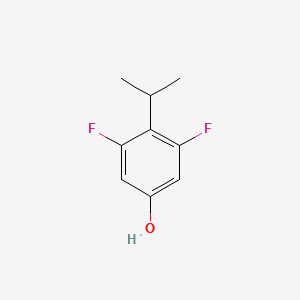
![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
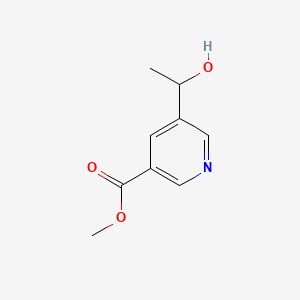
![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
